2-Amino-4,6-dimethylnicotinic acid 2-Amino-4,6-dimethylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 52834-01-2
VCID: VC13299128
InChI: InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
SMILES: CC1=CC(=NC(=C1C(=O)O)N)C
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

2-Amino-4,6-dimethylnicotinic acid

CAS No.: 52834-01-2

Cat. No.: VC13299128

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4,6-dimethylnicotinic acid - 52834-01-2

Specification

CAS No. 52834-01-2
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 2-amino-4,6-dimethylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12)
Standard InChI Key XITZJLJVSFQXLV-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1C(=O)O)N)C
Canonical SMILES CC1=CC(=NC(=C1C(=O)O)N)C

Introduction

General Synthesis Pathways

  • Aryl Amide Derivatives:

    • Reacting arylamides of 2-Amino-4,6-dimethylnicotinic acid with triethyl orthoformate in acetic anhydride results in the formation of pyrido[2,3-d]pyrimidine derivatives.

  • Conversion to Pyrido[2,3-d]pyrimidines:

    • Ethyl esters or anilides of the compound are treated with urea or ammonium thiocyanate to yield oxo- or thio-pyrimidine derivatives.

These methods highlight the compound's versatility as a precursor for synthesizing complex heterocyclic systems.

Medicinal Chemistry

  • Anticancer Potential: Derivatives of this compound have shown cytotoxicity against breast cancer cell lines, surpassing the potency of Doxorubicin in certain cases.

  • Enzyme Inhibition: It binds to active sites on enzymes, altering their activity and influencing metabolic pathways. This mechanism is crucial for drug development .

Synthetic Chemistry

  • Used as a building block for synthesizing heterocyclic compounds such as pyrido[2,3-d]pyrimidines and related derivatives.

  • Its unique substitution pattern allows for diverse reactivity in organic synthesis .

Biological Activity

Studies have demonstrated that the compound exhibits promising biological activities due to its ability to interact with enzymes and proteins:

  • Binding Mechanism: The amino group facilitates hydrogen bonding, while methyl groups enhance stability during interactions with biological targets.

  • Therapeutic Implications: These interactions are pivotal for developing drugs targeting metabolic disorders or cancer .

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Aminonicotinic AcidContains one amino groupLacks methyl groups; reduced solubility.
6-Methylnicotinic AcidMethyl group at position sixNo amino group; altered reactivity.
2-Amino-6-methylisonicotinic AcidIsomer with different methyl positioningVaries in biological activity.

The dual substitution pattern (amino and two methyl groups) makes 2-Amino-4,6-dimethylnicotinic acid unique among its analogs.

Research Findings

Recent studies have focused on understanding this compound's structural and electronic properties:

  • Molecular Docking Studies:

    • Demonstrated strong binding affinities to enzyme active sites.

    • Highlighted its potential as an inhibitor for specific metabolic enzymes.

  • ADMET Analysis:

    • Predicted favorable absorption and distribution profiles.

    • Challenges include solubility issues during drug formulation.

  • Heterocyclic Chemistry Applications:

    • Its derivatives are used in the synthesis of antimicrobial agents targeting multidrug-resistant pathogens .

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